molecular formula C19H23N3O4 B2748758 N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 2097863-21-1

N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No. B2748758
CAS RN: 2097863-21-1
M. Wt: 357.41
InChI Key: NWXZOSDAORFHPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.41. The purity is usually 95%.
BenchChem offers high-quality N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cancer Research

A practical synthesis of N-hydroxy-N'-phenyloctanediamide, which shares structural similarities with the compound , demonstrates potent inhibitory effects on prostate cancer cell proliferation. This synthesis provides a high yield and purity product, offering insights into potential cancer treatment applications (Stowell, Huot, & Van Voast, 1995).

Antifolate Properties

Research on the synthesis and antifolate properties of related compounds, such as 5,10-ethano-5,10-dideazaaminopterin, reveals their potency similar to methotrexate in inhibiting DHFR and L1210 cell growth, indicating their potential in treating specific cancers (Degraw, Christie, Colwell, & Sirotnak, 1992).

DNA Interaction and Docking Studies

Novel Schiff base ligands derived from reactions involving similar structural motifs have shown DNA binding activity, suggesting their applicability in drug design and as potential therapeutic agents. These compounds have been synthesized and characterized, with their DNA interaction properties investigated through docking studies (Kurt, Temel, Atlan, & Kaya, 2020).

Electron Transfer Studies

Investigations into the protonation and intermolecular electron transfer in polyaniline models highlight the potential of structurally similar compounds in conducting materials and nanotechnology applications. These studies provide insights into the mechanisms of electron interchange in aggregated systems (Lokshin, Pyshkina, Golubev, Sergeyev, Zezin, Kabanov, Levon, & Piankijsakul, 2001).

Syntheses and Characterizations of N-alkyl-arylcyclohexylamines

Research on the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, including their identification and distinction under various analytical conditions, points towards the compound's relevance in forensic science and the study of new psychoactive substances (Wallach, Colestock, Cicali, Elliott, Kavanagh, Adejare, Dempster, & Brandt, 2016).

properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c23-16-8-5-11-22(16)15-7-4-6-14(12-15)21-18(25)17(24)20-13-19(26)9-2-1-3-10-19/h2,4,6-7,9,12,26H,1,3,5,8,10-11,13H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXZOSDAORFHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.